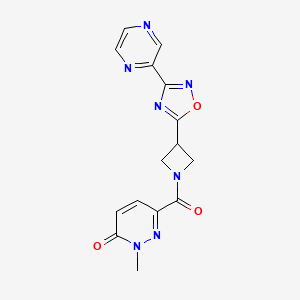

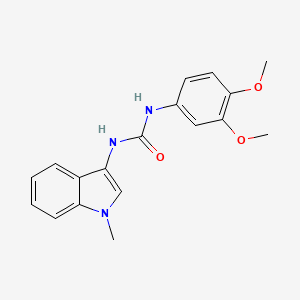

![molecular formula C13H15NO2 B2486081 7-Methyl-1H-spiro[indole-3,4'-oxane]-2-one CAS No. 1697929-45-5](/img/structure/B2486081.png)

7-Methyl-1H-spiro[indole-3,4'-oxane]-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Spiro compounds, characterized by their unique spirocyclic structure where two rings are joined by a single shared atom, have garnered attention for their complexity and the challenge they present in synthetic chemistry. They are notable for their presence in natural products and potential for pharmaceutical applications.

Synthesis Analysis

The synthesis of spiro compounds involves intricate reactions that allow for the formation of the spirocyclic structure. A notable method involves diastereoselective cyclopropanation reactions, as seen in the synthesis of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and related derivatives (Yong et al., 2007). Another approach is alkylative dearomatization and intramolecular N-imination to synthesize spirocyclopropane-containing compounds (Huang et al., 2023).

Molecular Structure Analysis

The molecular structure of spiro compounds is characterized by their spirocyclic framework, which can exhibit various conformations and stereochemistry. Structural determination through single-crystal X-ray structural analysis is crucial for understanding these molecules' conformation (Yong et al., 2007).

Chemical Reactions and Properties

Spiro compounds participate in a range of chemical reactions, leveraging their unique structure for novel transformations. For example, the domino reaction of 1,3-indanediones with various 3-methyleneoxindoles showcases the versatility of spiro compounds in synthesizing polycyclic derivatives (Liu et al., 2020).

Physical Properties Analysis

The physical properties of spiro compounds, such as melting points, solubility, and crystalline structure, are directly influenced by their molecular structure. Detailed analysis, including single-crystal X-ray crystallography, provides insights into their physical characteristics and how these might affect their chemical reactivity and potential applications (Sharma et al., 2016).

Chemical Properties Analysis

The chemical properties of spiro compounds, including their reactivity patterns, stability, and functional group transformations, are essential for their application in synthetic routes. Studies on the reactivity of spiro compounds with hydrogen peroxide and the resulting isomeric mixtures of spiro[indole-3,2'-oxiran]-2(1H)-ones highlight the complexity and potential for discovery within this class of compounds (Joshi et al., 1984).

Applications De Recherche Scientifique

Synthesis of Spiroindoline Derivatives : The compound 7-Methyl-1H-spiro[indole-3,4'-oxane]-2-one is used in the synthesis of various spiroindoline derivatives. For instance, it has been involved in the creation of spiro[indoline-3,4′-(pyrazolo[4,5-b]pyran)]-2-ones, demonstrating its utility in forming complex heterocyclic structures, important in medicinal chemistry and material science (Al-Thebeiti & El-zohry, 1995).

Photochemistry Research : The compound has relevance in photochemistry, especially in studies involving quinone diazides. It acts as a precursor for structures like spiro-cyclopropane-indol-7-one, which are pivotal in understanding intramolecular carbenoid addition and oxygen transfer reactions (Sundberg & Baxter, 1986).

Crystallography and Molecular Structure Studies : It is used in the field of crystallography to understand the structure of complex molecules. Studies have detailed the molecular structure of compounds like 5′-Benzylidene-1′′-methyl-4′′-phenyltrispiro[1,3-dioxolane-2,1′-cyclohexane-3′,3′′-pyrrolidine-2′′,3′′′-indole]-4′,2′′′-dione, highlighting its utility in elucidating the arrangement of atoms in space (Chandralekha et al., 2017).

Cytostatic Activity Research : This compound is significant in the synthesis of novel 3'-spirocyclic-oxindole derivatives, which have shown cytostatic activities. These studies contribute to the development of potential anticancer drugs (Yong et al., 2007).

Organic Synthesis and Chemical Transformations : It plays a role in organic synthesis, especially in forming spiro[cyclopropane-1,3′-oxindole]-2-carboxylic acid and related structures. These syntheses involve diastereoselective reactions and are significant in developing new organic compounds (Yong et al., 2007).

Radical Cyclization Research : The compound is used in studies of radical cyclization, particularly in synthesizing spiro[2H-indol]-3(1H)-ones. These studies help in understanding the mechanisms of radical cyclization and are crucial in synthetic organic chemistry (Sulsky et al., 1999).

Green Chemistry Applications : Its utility in green chemistry has been demonstrated through ultrasound-promoted synthesis processes. This approach shows the compound's role in environmentally friendly synthesis methods (Dandia et al., 2010).

Organocatalytic Reactions : It is important in organocatalytic reactions, particularly in the construction of spiro[cyclopenta[b]indole-1,3'-oxindole] scaffolds. These reactions are significant in creating compounds with multiple stereogenic centers, crucial in drug development (Tan et al., 2014).

Safety and Hazards

The safety data sheet for Methyl indole-7-carboxylate, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Orientations Futures

The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . The construction of heterocycles using biobased or renewable building blocks is an important approach . The development of one-flow methodologies with energy-efficient resources that enable fast reactions is of significance to the development of sustainable organic processes .

Mécanisme D'action

Target of Action

Indole derivatives, which this compound is a part of, are known to play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .

Mode of Action

Indole derivatives are known to interact with various targets in the body, leading to a range of biological effects .

Biochemical Pathways

Indole derivatives are known to be involved in a variety of biochemical pathways .

Pharmacokinetics

The pharmacokinetics of indole derivatives are generally well-studied .

Result of Action

Indole derivatives are known to have various biologically vital properties .

Action Environment

The action of indole derivatives can be influenced by various environmental factors .

Propriétés

IUPAC Name |

7-methylspiro[1H-indole-3,4'-oxane]-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-9-3-2-4-10-11(9)14-12(15)13(10)5-7-16-8-6-13/h2-4H,5-8H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXROIVWYRXMJCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C3(CCOCC3)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methyl-1H-spiro[indole-3,4'-oxane]-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

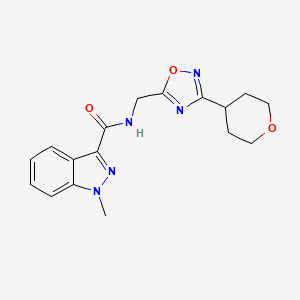

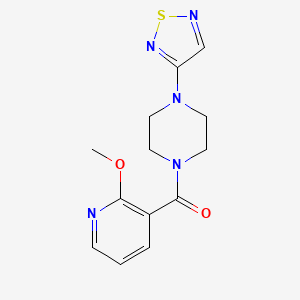

![2,2,2-trifluoro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide](/img/structure/B2486005.png)

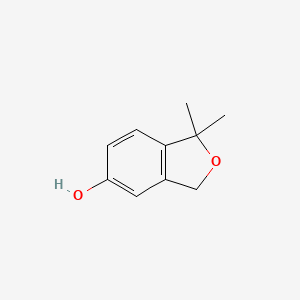

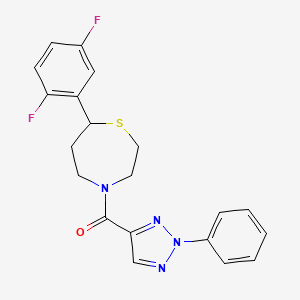

![4-(2-{[4-(4-ethylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid](/img/structure/B2486008.png)

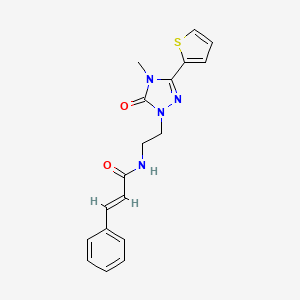

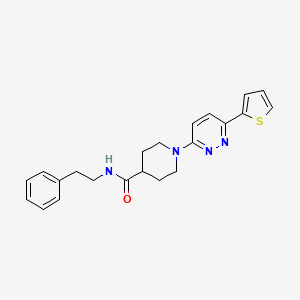

![5-bromo-2-chloro-N-[2-(2-methanesulfonylethoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2486009.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B2486010.png)

![6-cyclobutyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-4-amine](/img/structure/B2486014.png)

![N-(sec-butyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2486019.png)